molecular formula C23H19FN2O4S2 B2920777 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941987-51-5

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2920777
CAS No.: 941987-51-5
M. Wt: 470.53
InChI Key: MGLOSYUGEGDFGN-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic compound featuring a benzothiazole core linked to a 4-hydroxyphenyl group and a 4-fluorophenylsulfonylbutanamide side chain. The benzothiazole moiety is a heterocyclic aromatic system known for its role in enhancing biological activity, particularly in enzyme inhibition and fluorescence-based sensing applications . This compound’s molecular formula is approximately C21H20FN2O5S2, with a molecular weight of ~464.5 g/mol, similar to structurally related sulfonamide derivatives .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4S2/c24-15-7-10-17(11-8-15)32(29,30)13-3-6-22(28)25-16-9-12-20(27)18(14-16)23-26-19-4-1-2-5-21(19)31-23/h1-2,4-5,7-12,14,27H,3,6,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLOSYUGEGDFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the hydroxyphenyl group:

    Amidation: The final step involves the formation of the amide bond, which can be achieved using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The hydroxyphenyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The fluorophenyl sulfonyl group can increase the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Substituents

The table below compares the target compound with structurally related derivatives, focusing on substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications References
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide C21H20FN2O5S2 ~464.5 4-hydroxyphenyl, 4-fluorophenylsulfonyl Fluorescence sensing (potential)
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide C25H20F2N3O3S2 ~528.5 3,5-difluorophenylsulfonyl, piperidine Multitarget inhibitor for pain
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide C21H21FN2O5S2 464.5 3,4-dimethoxyphenyl, 4-fluorophenylsulfonyl Not reported
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(trifluoromethyl)benzenesulfonamide C17H10F3N3O2S3 ~441.4 Trifluoromethylphenyl, thiophene linker Anthrax lethal factor inhibitor
N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide C21H20N2O6S2 460.5 Benzo[1,3]dioxole, 4-methoxyphenylsulfonyl Not reported

Functional Group Analysis

  • Benzothiazole Core : Present in all compounds, this group is critical for π-π stacking interactions and electron-deficient character, which enhance binding to biological targets .
  • Sulfonyl Groups: The 4-fluorophenylsulfonyl group in the target compound contrasts with 3,5-difluorophenyl () and trifluoromethylphenyl () variants. Fluorine substituents improve metabolic stability and lipophilicity compared to non-halogenated analogues .
  • Hydroxyphenyl vs.
  • Linker Flexibility : The butanamide chain in the target compound offers conformational flexibility, whereas piperidine carboxamides () introduce rigidity, which could influence pharmacokinetic properties .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Structural Overview

The compound's molecular formula is C21H15FN2O2S2C_{21}H_{15}FN_{2}O_{2}S_{2} and it has a molecular weight of approximately 410.48 g/mol. Its structure includes:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Hydroxyphenyl group : Enhances the compound's ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets.
  • Fluorophenyl sulfonamide group : This substitution is thought to enhance lipophilicity and bioavailability, which are critical for therapeutic efficacy.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other benzo[d]thiazole derivatives that have shown acetylcholinesterase inhibitory activity, which is relevant in treating neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : The hydroxyphenyl group can enhance interactions with receptors, potentially modulating signaling pathways that are critical in cancer and inflammation .

Biological Activity

Research indicates that compounds containing benzo[d]thiazole structures exhibit a wide range of biological activities. Here are some key findings related to this compound:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential for this compound in treating infections .
  • Anticancer Potential : Studies on related benzo[d]thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, indicating that this compound might also possess anticancer properties .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-acetamideBenzo[d]thiazole coreModerate antibacterial activity
6-Bromobenzo[d]thiazole derivativesBromine substituentAntitumor activity against specific cancer cell lines
N-(5-{4-Chloro-3[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-thiazol-2-yl)acetamideThiazole core with sulfonamide groupAntimicrobial properties

The fluorinated phenyl group in our compound may enhance its reactivity and selectivity towards biological targets compared to non-fluorinated analogs.

Case Studies and Research Findings

  • Anticancer Studies : A recent study evaluated the anticancer effects of benzo[d]thiazole derivatives, revealing that modifications at the 4-position significantly influenced cytotoxicity against breast cancer cell lines . This suggests that this compound could be further investigated for similar effects.
  • Neuroprotective Effects : Compounds with similar structural motifs have been shown to inhibit acetylcholinesterase, which could lead to neuroprotective effects in models of Alzheimer's disease . This highlights a potential therapeutic avenue for our compound.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide?

The synthesis typically involves three key steps:

Coupling of the benzo[d]thiazole moiety to the 4-hydroxyphenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Sulfonylation using 4-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

Amidation of the butanamide backbone, often achieved via activation with carbodiimides (e.g., EDC/HOBt).
Purification is critical; column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using DMSO/water mixtures) is recommended .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

  • IR Spectroscopy : Identifies functional groups (e.g., C=S in thiazole at ~1240–1258 cm⁻¹, S=O stretching at ~1150–1350 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons of benzo[d]thiazole at δ 7.2–8.5 ppm) and confirms sulfonamide connectivity .
  • Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures purity and stoichiometric ratios .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands)?

  • Tautomerism Analysis : For thiazole or sulfonamide intermediates, use 2D NMR (COSY, HSQC) to distinguish tautomeric forms. For example, the absence of νS-H in IR (~2500–2600 cm⁻¹) confirms thione tautomers over thiols .
  • X-ray Crystallography : Resolves ambiguous proton assignments (e.g., distinguishing para-substituted fluorophenyl groups) .
  • Variable-Temperature NMR : Identifies dynamic processes (e.g., rotamers in sulfonamide linkages) .

Advanced: What experimental design strategies optimize the sulfonylation step to improve yield and purity?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, stoichiometry of sulfonyl chloride). Response surfaces can model optimal conditions .
  • Catalyst Screening : Evaluate bases (e.g., DMAP vs. triethylamine) for nucleophilic activation.
  • In Situ Monitoring : Employ techniques like HPLC or ReactIR to track reaction progress and minimize side products (e.g., over-sulfonylation) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the fluorophenyl sulfonyl group?

  • Analog Synthesis : Replace the 4-fluorophenyl group with other substituents (e.g., Cl, Br, CF₃) and compare bioactivity .
  • Biochemical Assays : Test binding affinity (e.g., enzyme inhibition assays) and correlate with electronic effects (Hammett σ constants) .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., sulfonamide-binding enzymes) .

Basic: What purification strategies are recommended for isolating the final compound?

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) for polar impurities.
  • Recrystallization : Optimize solvent pairs (e.g., DMSO/H₂O) to enhance crystal purity .
  • HPLC Prep : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolates .

Advanced: How can researchers address discrepancies in biological assay reproducibility for this compound?

  • Batch Analysis : Compare multiple synthetic batches via LC-MS to rule out impurity-driven variability.
  • Solubility Optimization : Use co-solvents (e.g., DMSO/PBS) to ensure consistent dissolution in assays.
  • Positive/Negative Controls : Include known sulfonamide inhibitors (e.g., celecoxib derivatives) to validate assay conditions .

Advanced: What computational approaches predict metabolic stability of the butanamide backbone?

  • In Silico Metabolism Tools : Use SwissADME or MetaCore to identify labile sites (e.g., amide hydrolysis).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the amide C–N bond under physiological pH .
  • Microsomal Stability Assays : Validate predictions with liver microsome incubations and LC-MS/MS quantification .

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